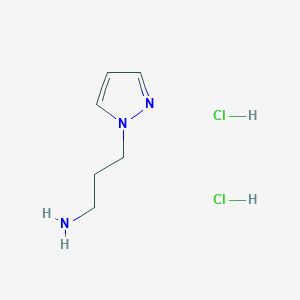

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

Description

BenchChem offers high-quality 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPEDSNQGVPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyrazole-Based Amine Building Blocks: Strategic Synthesis and Medicinal Chemistry Applications

[1][2]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Lorlatinib . Within this class, aminopyrazoles (APs) represent a critical subset of building blocks.[1] They offer a unique combination of hydrogen-bond donor/acceptor motifs essential for kinase hinge binding, while serving as robust handles for further functionalization via amide coupling or reductive amination.

This technical guide addresses the primary challenge in working with aminopyrazoles: regiocontrol . We analyze the structural logic, physicochemical properties, and advanced synthetic workflows required to deploy these building blocks effectively in medicinal chemistry campaigns.

Structural Significance & Physicochemical Profile[3][4][5][6]

The Tautomeric Advantage

Unlike pyrroles or pyridines, pyrazoles possess a unique 1,2-diazole structure that allows them to act simultaneously as hydrogen bond donors (HBD) and acceptors (HBA).

-

Tautomerism:

-unsubstituted pyrazoles exist in dynamic equilibrium between -

The "Amidine" Character: In aminopyrazoles, the exocyclic amino group is electronically coupled to the ring nitrogens. The lone pair on the exocyclic amine (

) donates density into the ring, significantly increasing the electron density at the

Physicochemical Data Comparison

The placement of the amino group drastically alters the electronic profile.

| Property | 3-Aminopyrazole | 4-Aminopyrazole | 5-Aminopyrazole ( |

| Electronic Character | Aromatic amine; Aniline-like | Sterically congested; Amidine-like | |

| Basicity (Ring N) | pKa ~ 4.0 - 5.0 | pKa ~ 2.5 - 3.0 | pKa ~ 3.5 - 4.5 |

| Nucleophilicity | High at Ring N2 | High at Exocyclic | High at Ring N2 |

| Primary Application | Kinase Hinge Binder | Spacer / Linker | GPCR Ligands |

Critical Insight: The exocyclic amine in 3- and 5-aminopyrazoles is generally poorly nucleophilic compared to the ring nitrogens due to resonance delocalization. Standard amide couplings often require forcing conditions or protection of the ring nitrogen to prevent side reactions.

Synthetic Architectures & Regiocontrol

The synthesis of aminopyrazoles is deceptively simple but fraught with regioselectivity issues, particularly when using hydrazine derivatives.

The Regioselectivity Trap (Cyclocondensation)

The most common route involves the condensation of

-

Reaction:

-

The Problem: When

, two isomers are possible: the 3-amino and 5-amino derivatives.[2]-

Kinetic Product: Often the 5-amino isomer (attack of the more nucleophilic hydrazine nitrogen on the nitrile).[2]

-

Thermodynamic Product: Often the 3-amino isomer (steric relief).

-

Strategic Synthesis Decision Tree

To ensure purity and yield, select the pathway based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic route for aminopyrazole building blocks.

Medicinal Chemistry Utility: The Kinase Hinge

Aminopyrazoles are ubiquitous in kinase inhibitors because they mimic the adenine ring of ATP.

Binding Mode Mechanism

The 3-aminopyrazole motif presents a specific Donor-Acceptor (D-A) pattern that complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Valine or Methionine residues).

-

Ring NH (Donor): H-bonds to the backbone Carbonyl.

-

Ring N2 (Acceptor): H-bonds to the backbone NH.

-

Exocyclic Amine: Solubilizing group or vector for extending into the ribose pocket.

Figure 2: Schematic interaction of a 3-aminopyrazole scaffold with the kinase hinge region.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-phenylpyrazole

Targeting the kinetic product using

Principle: The reaction of phenylhydrazine with

Materials:

-

Benzoylacetonitrile (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of benzoylacetonitrile in 20 mL of anhydrous ethanol.

-

Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Add 3-4 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile. -

Workup: Cool the reaction to

. The 5-amino-1-phenylpyrazole typically precipitates as a solid. -

Purification: Filter the solid and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from EtOH/Water.

-

Validation:

NMR should show a characteristic singlet for the C4-H proton at

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For installing amines on pre-formed pyrazole rings (e.g., 4-aminopyrazoles).

Principle: Direct nitration of pyrazoles can be dangerous and non-selective. Pd-catalyzed cross-coupling of 4-bromopyrazoles with ammonia equivalents (e.g., benzophenone imine) is safer and more versatile.

Procedure:

-

Catalyst Prep: Charge a vial with

(2 mol%) and Xantphos (4 mol%) in degassed dioxane. Stir for 5 mins to form the active catalyst. -

Coupling: Add 4-bromo-1-methylpyrazole (1.0 equiv), Benzophenone imine (1.2 equiv), and

(2.0 equiv). -

Heating: Seal and heat to

for 12 hours. -

Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 1 hour to cleave the imine.

-

Isolation: Basify with NaOH, extract with DCM, and purify via flash chromatography (DCM/MeOH).

References

-

Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.

-

Ansari, A., et al. (2017). Chemistry and Therapeutic Review of Pyrazole Derivatives. ResearchGate.

-

Ebenezer, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

-

Organic Syntheses. (2014). Synthesis of 3(5)-Aminopyrazole. Org. Synth. 2014, 91, 1-13.

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

The Pyrazole-Propylamine Scaffold: A Technical Guide to Bioisosteric Design in GPCR Ligands

Executive Summary

This technical guide explores the medicinal chemistry, synthesis, and pharmacological utility of pyrazole-propylamine derivatives . While not a single "drug," this structural motif represents a critical evolution in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for Dopamine (D3/D4) and Histamine (H3) receptors. This guide analyzes the transition from natural endogenous ligands (histamine, dopamine) to synthetic pyrazole bioisosteres, detailing the "propyl switch" that often confers receptor subtype selectivity.

Part 1: The Pharmacophore & Structural Logic

The Bioisosteric Rationale

The pyrazole ring serves as a robust bioisostere for both the imidazole ring (found in histamine) and the phenol/catechol moiety (found in dopamine/norepinephrine).

-

Electronic Profile: Pyrazole is a 5-membered heterocycle with adjacent nitrogens (

pyrrole-like, -

Lipophilicity: Pyrazoles are generally more lipophilic than imidazoles (

~0.26 vs -0.02), improving Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active ligands.[1]

The "Propylamine" Linker

The propyl-amine chain (

-

The "Propyl Effect" (Dopamine): In dopaminergic ligands, extending the N-substituent from ethyl to n-propyl often switches activity from D2-non-selective to D2/D3 agonist activity (e.g., N-propylnorapomorphine).[1]

-

The "Extension Effect" (Histamine): Histamine H3 antagonists often require a longer linker than the ethyl chain of endogenous histamine to reach a secondary binding pocket (Glu/Asp residues) in the transmembrane region.

Part 2: Historical Evolution & Case Studies[1][5]

From Histamine to Betazole (The H2 Era)

The discovery of Betazole (Ametazole) marked the first major success of the pyrazole-ethylamine scaffold.

-

Discovery: Eli Lilly (1950s).

-

Logic: Isomeric replacement of the imidazole in histamine with pyrazole.

-

Result: Betazole retains H2 agonist activity (stimulating gastric acid secretion) but with significantly reduced H1 activity (less vasodilation/bronchoconstriction). It became a diagnostic agent for gastric function.

The Modern Era: H3 Antagonists and D3/D4 Ligands

Modern drug discovery utilizes the pyrazole-propylamine motif to achieve high selectivity.

| Target Receptor | Role of Pyrazole | Role of Propylamine | Representative Compound |

| Histamine H3 | Bioisostere for imidazole (avoids P450 inhibition common with imidazoles).[1] | Extends basic amine to Asp114 (TM3); confers antagonist profile. | Betahistine analogs; Ciproxifan precursors |

| Dopamine D4 | Replaces unstable catechol; | N-propyl group fits into the hydrophobic accessory pocket (selectivity over D2).[1] | FAUC 213 derivatives; L-745,870 (related) |

| Dopamine D3 | Partial agonist core.[1] | Linker to secondary pharmacophore (bitopic ligands). | BP 897 (contains piperazine-propyl-amide linked to naphthyl) |

Part 3: Signaling Pathways & Mechanism[1][6]

The following diagram illustrates the divergent signaling pathways modulated by these derivatives, specifically focusing on the Gi/Go coupled nature of D3 and H3 receptors.

Caption: Signal transduction pathway for Pyrazole-Propylamine ligands acting on Gi/Go-coupled GPCRs (D3/H3), modulating cAMP-dependent downstream effects.[1]

Part 4: Synthesis Protocols

The synthesis of pyrazole-propylamines presents a classic regioselectivity challenge. The Knorr Pyrazole Synthesis is the industry standard, but alkylation of the resulting pyrazole often yields a mixture of N1 and N2 isomers.

Core Workflow: The "Design-Make-Test" Cycle[1]

Caption: Synthetic route for N-substituted pyrazole-propylamines, highlighting the critical regioisomer separation step.

Detailed Protocol: Synthesis of 1-(3-Aminopropyl)-3,5-dimethylpyrazole

This protocol is a self-validating system for generating the primary amine scaffold.[1]

Reagents: Acetylacetone (10 mmol), Hydrazine hydrate (12 mmol), N-(3-bromopropyl)phthalimide (10 mmol), Cs₂CO₃ (Base), Acetonitrile (Solvent).

Step 1: Pyrazole Formation (Knorr)

-

Dissolve acetylacetone (1.0 g, 10 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (0.6 g, 12 mmol) dropwise at 0°C.

-

Reflux for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Concentrate in vacuo to yield 3,5-dimethylpyrazole (Solid).

Step 2: N-Alkylation (The Linker) [1]

-

Dissolve 3,5-dimethylpyrazole (10 mmol) in Acetonitrile (30 mL).

-

Add Cs₂CO₃ (15 mmol) and stir for 30 min to generate the pyrazolate anion.

-

Add N-(3-bromopropyl)phthalimide (10 mmol). Note: The phthalimide protects the amine and prevents polymerization.

-

Reflux for 12 hours.

-

Critical Checkpoint: Isolate isomers. In 3,5-dimethyl cases, N1/N2 are equivalent due to symmetry. If using unsymmetrical pyrazoles, separate via flash chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

Step 3: Deprotection (Ing-Manske Procedure)

-

Suspend the phthalimide intermediate in Ethanol (50 mL).

-

Add Hydrazine hydrate (excess, 30 mmol).

-

Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid phthalhydrazide.

-

Concentrate filtrate, dissolve in DCM, wash with 1M NaOH (to remove residual phthalhydrazide), dry over MgSO₄.

-

Validation: 1H NMR should show a triplet at ~2.7 ppm (

) and loss of aromatic phthalimide protons (7.8 ppm).

Part 5: Biological Evaluation & Data Interpretation[1]

When evaluating these derivatives, the key metrics are Affinity (

Structure-Activity Relationship (SAR) Summary[1]

| Structural Modification | Effect on Dopamine (D3) | Effect on Histamine (H3) |

| Pyrazole C3/C5 Alkyl | Bulky groups (t-Butyl) increase D3 selectivity (hydrophobic pocket).[1] | Small groups (Me) preferred for H3; large groups cause steric clash. |

| Linker Length (Ethyl) | Reduces D3 affinity (loss of accessory binding). | Increases H1/H2 cross-reactivity (loss of selectivity). |

| Linker Length (Propyl) | Optimal for D3/D2 agonism. | Optimal for H3 antagonism. |

| Terminal Amine | Tertiary amines (Piperazines) favored for high affinity. | Secondary/Primary amines often metabolically labile but active. |

Experimental Validation: Radioligand Binding

To validate the "Propylamine" selectivity, a competition binding assay is standard.

-

D3 Assay: Membrane prep from CHO-D3 cells.[1] Radioligand:

-7-OH-DPAT.[1] -

H3 Assay: Membrane prep from Rat Cortex or CHO-H3.[1] Radioligand:

-N- -

Self-Validation: High specific binding (>80%) is required.[1] Non-specific binding defined by 1

M Haloperidol (D3) or 10

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Dopamine D3/D4 Selectivity: Löber, S., et al. (2000). 3-(Heterocyclylmethyl)pyrazoles as novel selective ligands for the human dopamine D4 receptor.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

-

Histamine H3 Antagonists: Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[6][7][8] Expert Opinion on Therapeutic Patents. Link

-

Betazole Pharmacology: Grossman, M. I., et al. (1950). Action of a new pyrazole derivative (3-beta-aminoethylpyrazole) on gastric acid secretion.[1] Proceedings of the Society for Experimental Biology and Medicine. Link

-

Synthesis Protocols: Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[9] Comprehensive Heterocyclic Chemistry II. Link

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

Literature review of 1-substituted pyrazole derivatives in drug discovery

Executive Summary

The 1-substituted pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and ability to orient substituents into specific 3D vectors. Unlike their unsubstituted counterparts (which suffer from tautomeric ambiguity), 1-substituted pyrazoles offer a rigid template essential for high-affinity ligand-protein interactions.

This technical guide dissects the utility of this scaffold, moving beyond basic lists to explore the causality of design : why specific substitution patterns yield potent kinase inhibitors (e.g., Crizotinib) or selective anti-inflammatory agents (e.g., Celecoxib). It provides actionable synthetic protocols for regiocontrol and self-validating biological assays.

Part 1: Structural Significance & Chemical Space

The Pharmacophore Argument

The pyrazole ring (1,2-diazole) functions as more than a mere linker.[1][2] Its dipole moment and hydrogen-bonding capabilities allow it to act as a bioisostere for amides, esters, and even phenyl rings.

-

N1-Substitution (The Anchor): Capping the N1 nitrogen eliminates annular tautomerism (

). This locks the molecule into a defined geometry, critical for entropy-favored binding. The N1 substituent often occupies hydrophobic pockets (e.g., the specificity pocket in COX-2). -

C3 vs. C5 Regioisomerism: The vector difference between a 1,3-substituted and a 1,5-substituted pyrazole is approximately 140°. This drastic shape difference allows the scaffold to differentiate between linear binding clefts (kinase hinge regions) and globular pockets (GPCRs).

FDA-Approved Case Studies

The success of this scaffold is evident in the clinic.

| Drug Name | Target | Indication | Structural Role of Pyrazole |

| Celecoxib | COX-2 | Inflammation/Pain | 1,5-Diaryl: The N1-phenyl and C5-phenyl twist out of plane, creating a shape that fits the larger COX-2 active site but is excluded from COX-1. |

| Crizotinib | ALK/ROS1 | NSCLC (Cancer) | 1-Substituted-4-aryl: The pyrazole acts as a scaffold to project the piperidine group into the solvent front, improving solubility and PK. |

| Rimonabant | CB1 | Obesity (Withdrawn) | 1,5-Diaryl: Demonstrates the ability of the scaffold to cross the BBB and engage GPCRs (though withdrawn due to CNS side effects). |

| Avapritinib | KIT/PDGFRA | GIST | Fused Pyrazole: Highlights the evolution toward rigidified bicyclic systems. |

Part 2: Synthetic Strategies & Regiocontrol[3][4]

The "Achilles' heel" of pyrazole synthesis is regioselectivity. The reaction of a hydrazine (

Mechanism of Regioselectivity

The selectivity is dictated by the hard-soft acid-base (HSAB) theory and solvent effects.

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine is the harder nucleophile. It attacks the harder electrophile (usually the most electron-deficient carbonyl). -

Solvent Control:

-

Protic Solvents (EtOH/AcOH): Often yield mixtures due to proton transfer equilibration.

-

Aprotic Solvents (DMF/DMAc): Enhance the nucleophilicity of the hydrazine, often favoring the kinetic product.

-

Hydrazine State:[1][3] Using hydrazine hydrochloride vs. free base can invert selectivity by altering the protonation state of the intermediate.

-

Visualization: Regioselective Pathways

Caption: Divergent synthesis pathways for 1-substituted pyrazoles based on hydrazine species and reaction conditions.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Target: Synthesis of a Celecoxib analogue. Rationale: This protocol utilizes the condensation of a 1,3-diketone with an aryl hydrazine hydrochloride in an amide solvent to favor the 1,5-isomer.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Trifluoroacetic acid (TFA) for regio-inversion studies.

-

Catalyst: Triethylamine (Et3N) if using free base conditions.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol) in one portion.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting diketone is consumed.-

Self-Validation: If the reaction is sluggish, add a catalytic amount of HCl (conc.) to accelerate dehydration.

-

-

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water to obtain the pure 1,5-diaryl isomer .

-

Verification: 1H NMR is critical. The pyrazole C4-H proton typically appears as a singlet around

6.7–7.1 ppm. NOE (Nuclear Overhauser Effect) experiments between the N1-aryl ortho protons and the C5-substituent are required to confirm the 1,5-regiochemistry.

Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To validate the biological efficacy of the synthesized 1,5-diarylpyrazole.

Methodology:

-

Assay Principle: Peroxidase activity of COX-2. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is measured colorimetrically.

-

Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), TMPD (chromophore), Heme.

-

Procedure:

-

Incubate test compound (0.01

M – 100 -

Add Heme and Arachidonic acid to initiate the reaction.

-

Add TMPD.

-

Measure absorbance at 590 nm after 5 minutes.

-

-

Data Analysis: Calculate % Inhibition

. Plot log[concentration] vs. % Inhibition to determine

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram illustrates how 1-substituted pyrazoles (specifically kinase inhibitors like Crizotinib or Encorafenib) interfere with oncogenic signaling.

Caption: Mechanism of ATP-competitive inhibition by pyrazole derivatives in the MAPK/ERK signaling cascade.

References

-

Review of Pyrazole Scaffolds in Drug Discovery

-

Regioselective Synthesis Methodology

-

Anticancer Applic

-

Structure-Activity Rel

- Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones

- Source: Pharmaceuticals (2022)

-

URL:[Link]

-

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-part procedure: (I) base-catalyzed cyanoethylation of 1H-pyrazole to yield the key intermediate, 3-(1H-pyrazol-1-yl)propanenitrile; (II) catalytic hydrogenation of the nitrile intermediate to the primary amine, 3-(1H-pyrazol-1-yl)propan-1-amine, using Raney® Nickel; and (III) conversion of the resulting amine to its stable dihydrochloride salt. This protocol is designed to be self-validating, with detailed explanations for critical steps, integrated safety precautions, and expected characterization data to ensure the identity and purity of the synthesized compounds.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs. The pyrazole ring system, with its two adjacent nitrogen atoms, offers unique electronic properties and serves as a versatile scaffold for creating molecules that can effectively interact with biological targets. The title compound, 3-(1H-Pyrazol-1-yl)propan-1-amine, provides a flexible three-carbon linker attached to the N1 position of the pyrazole ring, terminating in a reactive primary amine. This functional handle allows for further elaboration and conjugation, making it a highly sought-after intermediate for constructing compound libraries in drug discovery programs.

The synthesis of N-alkylated pyrazoles often presents challenges in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The protocol detailed herein addresses this challenge through a carefully selected synthetic strategy that favors the desired N1 isomer.

Overall Synthetic Workflow

The synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride is achieved in three distinct stages, beginning with commercially available starting materials.

Diagram 1: High-level workflow for the synthesis.

Part I: Synthesis of 3-(1H-Pyrazol-1-yl)propanenitrile

This step involves the Michael addition of pyrazole to acrylonitrile, a reaction known as cyanoethylation. The use of a catalytic amount of a strong, non-nucleophilic base is crucial for deprotonating the pyrazole, thereby activating it for nucleophilic attack on the electron-deficient β-carbon of acrylonitrile. This method generally favors the formation of the N1-substituted isomer due to reduced steric hindrance compared to the N2 position.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Notes |

| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 10.0 g | 0.147 | |

| Acrylonitrile | C₃H₃N | 53.06 | 8.5 g (10.6 mL) | 0.160 | Stabilized, use in fume hood |

| Triton B (40% in MeOH) | C₁₆H₂₈NO·CH₃OH | Variable | 1.0 mL | Catalytic | Benzyltrimethylammonium hydroxide |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | Solvent |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (10.0 g, 0.147 mol) and methanol (50 mL). Stir the mixture until the pyrazole is fully dissolved.

-

Catalyst Addition: Add Triton B solution (1.0 mL) to the flask.

-

Acrylonitrile Addition: While stirring, add acrylonitrile (8.5 g, 0.160 mol) dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 110-115 °C at 10 mmHg to yield 3-(1H-pyrazol-1-yl)propanenitrile as a colorless oil.

Expected Results

-

Yield: Typically 70-80%.

-

Appearance: Colorless to pale yellow oil.

-

Characterization (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=1.6 Hz, 1H, pyrazole-H5), 7.45 (d, J=2.2 Hz, 1H, pyrazole-H3), 6.30 (t, J=2.0 Hz, 1H, pyrazole-H4), 4.35 (t, J=6.8 Hz, 2H, N-CH₂), 2.95 (t, J=6.8 Hz, 2H, CH₂-CN).

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.5, 129.0, 117.5, 106.0, 48.0, 18.0.

-

IR (neat, cm⁻¹): ~2250 (C≡N stretch).

-

Part II: Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine

The reduction of the nitrile functional group to a primary amine is effectively achieved by catalytic hydrogenation. Raney® Nickel is an excellent catalyst for this transformation due to its high activity. The reaction is typically performed in an ethanolic ammonia solution to suppress the formation of secondary and tertiary amine byproducts.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Notes |

| 3-(1H-Pyrazol-1-yl)propanenitrile | C₆H₇N₃ | 121.14 | 10.0 g | 0.0825 | From Part I |

| Raney® Nickel (50% slurry in water) | Ni | - | ~5 g | Catalytic | Pyrophoric when dry. Handle with care. |

| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | 150 mL | - | Solvent |

| Ammonium Hydroxide (28% NH₃ in H₂O) | NH₄OH | 35.04 | 15 mL | - | To suppress side reactions |

| Hydrogen Gas (H₂) | H₂ | 2.02 | - | - | High pressure |

Experimental Protocol

-

Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with 20 mL portions of ethanol to remove residual water. Caution: Do not allow the catalyst to become dry as it is pyrophoric.

-

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst, 3-(1H-pyrazol-1-yl)propanenitrile (10.0 g, 0.0825 mol), ethanol (150 mL), and ammonium hydroxide (15 mL).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 50-60 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 6-12 hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with ethanol and disposed of properly, as it can ignite upon drying.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield 3-(1H-pyrazol-1-yl)propan-1-amine as a colorless oil.

Expected Results

-

Yield: Typically 85-95%.

-

Appearance: Colorless oil.

-

Characterization (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 1H, pyrazole-H), 7.40 (d, 1H, pyrazole-H), 6.25 (t, 1H, pyrazole-H), 4.15 (t, 2H, N-CH₂), 2.75 (t, 2H, CH₂-NH₂), 2.00 (quintet, 2H, -CH₂-), 1.40 (br s, 2H, NH₂).

-

Mass Spec (ESI+): m/z 126.1 [M+H]⁺.[2]

-

Part III: Preparation of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

The final step is the conversion of the free amine to its more stable and easily handleable dihydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The "dihydrochloride" designation indicates that both the basic primary amine and the N2 nitrogen of the pyrazole ring are protonated.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Notes |

| 3-(1H-Pyrazol-1-yl)propan-1-amine | C₆H₁₁N₃ | 125.17 | 8.0 g | 0.0639 | From Part II |

| 2-Propanol (IPA) | C₃H₈O | 60.10 | 100 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Anti-solvent |

| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | ~12 mL | ~0.14 | Use in fume hood |

Experimental Protocol

-

Dissolution: Dissolve the 3-(1H-pyrazol-1-yl)propan-1-amine (8.0 g, 0.0639 mol) in 2-propanol (100 mL) in a 500 mL Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (~12 mL, ~2.2 equivalents) dropwise. A white precipitate should form. The solution should be strongly acidic (pH < 2).

-

Precipitation: Add diethyl ether (100 mL) slowly to the stirred suspension to ensure complete precipitation of the salt.[3]

-

Isolation: Stir the slurry in the ice bath for 30 minutes. Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 30 mL) and dry the product under vacuum to a constant weight.

Expected Results

-

Yield: Typically >95%.

-

Appearance: White crystalline solid.

-

Characterization (Expected):

-

¹H NMR (D₂O, 400 MHz): Expect downfield shifts of all protons compared to the free base due to protonation. δ ~7.8-8.0 (2H, pyrazole-H), ~6.5 (1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~3.1 (t, 2H, CH₂-N⁺H₃), ~2.2 (m, 2H, -CH₂-).

-

Safety and Handling

-

Acrylonitrile: This reagent is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and a suspected carcinogen.[4] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry.[5] Always handle as a slurry wetted with a solvent (water or ethanol). Do not allow it to dry on filter paper or spatulas.

-

Hydrogen Gas: Hydrogen is extremely flammable. Ensure the hydrogenation equipment is properly maintained and operated in a well-ventilated area away from ignition sources.

-

Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with care in a fume hood, wearing appropriate PPE.

References

- Finar, I. L. Organic Chemistry, Volume 1. Longman, 1973. (General principles of pyrazole chemistry)

-

Bekhli, A. F., et al. "Cyanoethylation of Aromatic Amines." Journal of General Chemistry of the USSR, vol. 28, 1958, pp. 249-252. (General cyanoethylation procedures)[6]

-

Hoffer, B. W., and Moulijn, J. A. "Hydrogenation of aliphatic dinitriles over Raney®-Ni catalyst." Applied Catalysis A: General, vol. 359, no. 1-2, 2009, pp. 123-130. (Relevant nitrile hydrogenation on Raney Ni)[7]

-

Sciencemadness Discussion Board, "Isolation of primary amines as HCL salt problem," 2006. [Online]. Available: [Link]. (Practical discussion on amine salt formation)[3]

-

PubChem Compound Summary for CID 7023140, 3-(1H-Pyrazol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Online]. Available: [Link]2]

-

American Chemical Society. "Raney® Nickel: A Life-Changing Catalyst." National Historic Chemical Landmarks. [Online]. Available: [Link]5]

-

Organic Chemistry Portal, "Amine synthesis by nitrile reduction." [Online]. Available: [Link]]

-

Organic Reactions Wiki, "Nitrile to Amine - Common Conditions." [Online]. Available: [Link]1]

Sources

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. PubChemLite - 3-(1h-pyrazol-1-yl)propan-1-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 5. acs.org [acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pp.bme.hu [pp.bme.hu]

Application Notes and Protocols for Bioconjugation Utilizing Pyrazole-Amine Linkers

Introduction: The Strategic Advantage of the Pyrazole Core in Bioconjugation

In the landscape of bioconjugation, the quest for novel linker technologies that offer enhanced stability, versatility, and controlled reactivity is perpetual. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its remarkable biological activity and metabolic stability.[1][2] This inherent stability and the synthetic tractability of pyrazole derivatives make them exceptional candidates for the development of innovative linkers for bioconjugation.[3][4][5] Pyrazole-amine linkers, the focus of this guide, leverage the robust pyrazole core as a stable anchoring point, while the strategically positioned amine functionality provides a versatile handle for covalent attachment to a wide array of biomolecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale, design, and practical application of pyrazole-amine linkers in bioconjugation. We will explore the underlying chemical principles, present detailed experimental protocols, and offer expert commentary on the critical parameters that ensure successful and reproducible conjugation outcomes.

The Chemical Foundation: Understanding Pyrazole-Amine Linker Reactivity

The utility of a pyrazole-amine linker is predicated on its bifunctional nature. The pyrazole ring provides a stable, rigid backbone that can be substituted to modulate properties such as solubility and spacing.[6] The terminal primary amine serves as a nucleophile, readily reacting with various electrophilic groups on target biomolecules to form stable covalent bonds.

The primary amine of the linker can be targeted to various functional groups on a biomolecule, most commonly the ε-amino group of lysine residues on proteins.[7] This reaction is typically facilitated by activating the target functional group on the biomolecule or by employing a heterobifunctional crosslinker.

Caption: General workflow for protein conjugation using a pyrazole-amine linker.

Synthesis of a Heterobifunctional Pyrazole-Amine Linker

While a variety of substituted aminopyrazoles can be synthesized, a common strategy involves the condensation of a hydrazine with a β-ketonitrile, followed by functionalization to introduce the amine handle with a protective group.[8][9] The following is a representative synthetic scheme.

Caption: Synthetic route to a pyrazole-amine linker.

Application Protocol: Antibody Labeling with a Pyrazole-Amine Linker via NHS Ester Chemistry

This protocol details the conjugation of a pyrazole-amine linker to an antibody through the formation of a stable amide bond with N-hydroxysuccinimide (NHS) ester-activated carboxyl groups on the antibody. This method is widely applicable for creating antibody-drug conjugates (ADCs) or fluorescently labeled antibodies.[][11]

Materials and Reagents:

-

Antibody: Purified antibody in a suitable buffer (e.g., PBS, pH 7.4). The antibody solution should be free of primary amines (e.g., Tris buffer) and stabilizing proteins like BSA.[12]

-

Pyrazole-Amine Linker: Synthesized and purified as described above.

-

NHS Ester Crosslinker: e.g., N,N'-Disuccinimidyl carbonate (DSC) or a water-soluble variant.

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3.[]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.[13]

Experimental Procedure:

Part 1: Activation of the Pyrazole-Amine Linker with an NHS Ester

-

Dissolve the Pyrazole-Amine Linker: Prepare a 10 mM stock solution of the pyrazole-amine linker in anhydrous DMSO.

-

Dissolve the NHS Ester Crosslinker: Prepare a 100 mM stock solution of the NHS ester crosslinker (e.g., DSC) in anhydrous DMSO.

-

Activation Reaction: In a microcentrifuge tube, combine the pyrazole-amine linker solution with a 10-fold molar excess of the NHS ester crosslinker solution. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the NHS ester.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

Part 2: Conjugation to the Antibody

-

Prepare the Antibody: Dialyze the antibody against 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to remove any interfering substances and to adjust the pH for optimal conjugation.[12] Adjust the antibody concentration to 2-5 mg/mL.

-

Initiate Conjugation: Slowly add the activated pyrazole-amine linker solution from Part 1 to the antibody solution. A typical starting molar ratio of linker to antibody is 10:1 to 20:1, but this should be optimized for each specific antibody and linker.[12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the pyrazole linker is conjugated to a fluorescent dye.

-

Quench the Reaction: Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Part 3: Purification and Characterization of the Conjugate

-

Purification: Purify the antibody-pyrazole conjugate from excess linker and byproducts using a desalting column (e.g., Sephadex G-25) or TFF.[13]

-

Characterization:

-

Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

-

Degree of Labeling (DOL): If the pyrazole linker contains a chromophore, the DOL can be determined spectrophotometrically.

-

Functional Activity: Assess the binding activity of the conjugated antibody using an appropriate immunoassay (e.g., ELISA) to ensure that the conjugation process has not compromised its function.[]

-

Data Presentation: Key Parameters for Successful Conjugation

| Parameter | Recommended Range | Rationale |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve conjugation efficiency.[12] |

| Reaction pH | 8.0-8.5 | Facilitates the reaction between NHS esters and primary amines.[] |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling without causing protein aggregation or loss of activity.[12] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation during longer incubation times. |

| Incubation Time | 2 hours to overnight | Longer incubation times can increase the degree of labeling. |

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

Cause: Presence of primary amines in the antibody buffer (e.g., Tris).

-

Solution: Ensure the antibody is in an amine-free buffer like PBS or bicarbonate buffer.[12]

-

Cause: Hydrolysis of the NHS ester.

-

Solution: Use anhydrous solvents and prepare NHS ester solutions fresh.

-

-

Protein Aggregation:

-

Cause: High degree of labeling or hydrophobic nature of the linker.

-

Solution: Optimize the linker-to-antibody ratio and consider using a more hydrophilic pyrazole linker derivative.[]

-

-

Loss of Antibody Activity:

-

Cause: Conjugation at or near the antigen-binding site.

-

Solution: While lysine modification is generally random, reducing the linker:antibody ratio may help preserve activity. Site-specific conjugation methods could be an alternative.[11]

-

Conclusion: Expanding the Bioconjugation Toolbox

Pyrazole-amine linkers represent a promising addition to the bioconjugation toolkit. Their inherent stability, coupled with the versatile reactivity of the amine handle, offers a robust platform for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and insights provided in this guide are intended to empower scientists to explore the potential of this exciting class of linkers in their own work.

References

-

Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link][15]

-

Enamine. (n.d.). Linkers. Retrieved February 15, 2026, from [Link][6]

-

Fahim, A. M., & El-Sayed, W. A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link][8][9]

-

Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104331. [Link][16]

-

MDPI. (2025, April 15). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. [Link][17]

-

National Center for Biotechnology Information. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link][18][19][20]

-

National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link][8]

-

National Center for Biotechnology Information. (2023, November 7). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link][21]

-

National Center for Biotechnology Information. (2021, April 6). Methods for site-specific drug conjugation to antibodies. [Link][11]

-

ResearchGate. (2025, August 6). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link][22]

-

RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link][4]

-

Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link][1]

-

Vasile, C., Popa, M., & Desbrieres, J. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link][5]

-

Verma, A., & Saraf, S. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link][2]

-

Vlaho, J., & Kikelj, D. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4118. [Link][23]

-

Xavier, C., & Gonçalves, M. S. T. (2010). Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)3]+ (M = Re, 99mTc) Core. Bioconjugate Chemistry, 21(6), 1107–1117. [Link][24]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. enamine.de [enamine.de]

- 7. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 13. benchchem.com [benchchem.com]

- 15. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 16. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. projects.itn.pt [projects.itn.pt]

Topic: Amide Coupling Reaction Conditions for 3-(1H-Pyrazol-1-yl)propan-1-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the successful amide coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine with a variety of carboxylic acids. As a primary aliphatic amine bearing a heterocyclic pyrazole moiety, this substrate is of significant interest in medicinal chemistry and drug discovery. The protocols and insights herein are designed to enable researchers to confidently select and execute the optimal conditions for their specific synthetic challenges.

Introduction: The Significance of the Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology, forming the backbone of all proteins and peptides.[1] Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in the design of novel therapeutics. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3]

3-(1H-Pyrazol-1-yl)propan-1-amine is a valuable building block, combining a flexible alkyl chain with the pyrazole ring—a scaffold known to interact with a wide range of biological targets.[4] The successful and efficient formation of an amide bond with this amine is a critical step in the synthesis of new chemical entities for screening and development. This document will explore the core principles, key reagents, and optimized protocols to achieve this transformation.

The Guiding Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, often requiring high temperatures (>150 °C) that are incompatible with complex molecules.[5][6] The core strategy of modern amide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acyl-intermediate in situ. This activated intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond.

The choice of coupling reagent and conditions is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the risk of racemization if chiral centers are present, and the overall functional group tolerance of the substrates.

The Chemist's Toolkit: Reagents and Conditions

A successful coupling reaction is a carefully orchestrated interplay of the acid, the amine, a coupling reagent, an additive (often), a base, and a solvent.

Coupling Reagents: The Engine of the Reaction

Coupling reagents are broadly categorized into several classes, each with distinct advantages.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[7][8] | Cost-effective, widely used, good for simple couplings. EDC's urea byproduct is water-soluble, simplifying workup.[8] | Risk of racemization for chiral acids.[8] Potential for N-acylurea byproduct formation.[9] DCC's urea byproduct is poorly soluble.[8] |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms an active ester (e.g., OAt or OBt ester) that is more stable than O-acylisourea but highly reactive towards amines.[7][10] | High efficiency, rapid reaction times, and very low risk of racemization.[8][11] HATU is particularly effective for sterically hindered substrates.[10][11] | Higher cost, can react with the amine if used in large excess.[8] |

| Phosphonium Salts | PyBOP, BOP | Similar to aminium salts, forms an active OBt ester. | Very effective, low racemization.[8] | The byproduct of BOP is the carcinogen HMPA; PyBOP is a safer alternative.[8][11] |

Additives: Suppressing Side Reactions

Additives are frequently used, especially with carbodiimides, to improve efficiency and minimize side reactions.

-

1-Hydroxybenzotriazole (HOBt): Reacts with the O-acylisourea intermediate to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions than the O-acylisourea itself.[8]

-

1-Hydroxy-7-azabenzotriazole (HOAt): Functions similarly to HOBt but generates a more reactive active ester. The pyridine nitrogen in HOAt can also provide anchimeric assistance, accelerating the subsequent amidation.[10] This makes reagents containing the HOAt moiety, like HATU, particularly powerful.[10][11]

Bases: The Proton Managers

A base is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction. A non-nucleophilic tertiary amine is ideal.

-

Diisopropylethylamine (DIPEA or Hünig's base): The sterically hindered nature of DIPEA prevents it from competing with the primary amine as a nucleophile. It is an excellent choice for most coupling reactions.

-

Triethylamine (TEA): While effective, its smaller size makes it slightly more nucleophilic than DIPEA, which can sometimes lead to side reactions.

Solvents: The Reaction Medium

The solvent must dissolve all reactants and should be aprotic to avoid reacting with the activated intermediates.

-

Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve a wide range of substrates. It is a common choice for challenging couplings.[7]

-

Dichloromethane (DCM): A less polar option, often used for simpler couplings where solubility is not an issue.

-

Acetonitrile (ACN): Another suitable polar aprotic solvent.[2]

Visualization of the Amide Coupling Workflow & Mechanism

A clear understanding of the experimental sequence and the underlying chemical transformations is crucial for success.

Caption: Generalized workflow for amide coupling reactions.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Recommended Experimental Protocols

The following protocols provide robust starting points for the coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine. It is always advisable to run a small-scale test reaction first.

Protocol A: Standard Conditions using EDC and HOBt

This method is a reliable and cost-effective choice for many standard carboxylic acids.

Materials:

-

Carboxylic Acid (1.0 eq)

-

3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF or DCM

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq) in a small amount of DMF.

-

Add the amine solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is stable to acid), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol B: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, including sterically hindered or electron-poor carboxylic acids, where Protocol A may be sluggish.[2]

Materials:

-

Carboxylic Acid (1.0 eq)

-

3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

-

Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. Some chemists prefer to add the amine after allowing the acid to activate for a short period.[12]

-

Add a solution of 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq) in a minimal amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.[7][8] Monitor progress by TLC or LC-MS.

-

For the workup, dilute the reaction mixture with a large volume of ethyl acetate.

-

Wash the organic layer multiple times with water and then with brine to remove DMF and reagent byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete activation of the acid.- Poor solubility of starting materials.- The amine is not sufficiently nucleophilic for the conditions. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[13]- Use a more polar solvent like DMF or NMP, or gently heat the reaction.[9]- For very electron-deficient acids, consider converting to the acid chloride first. |

| Side Product Formation | - N-acylurea formation (with carbodiimides).- Racemization of chiral centers. | - Ensure an additive like HOBt or HOAt is used with carbodiimides.[8][9]- Run the reaction at a lower temperature (e.g., 0 °C) and use a reagent known for low racemization like HATU.[9][11] |

| Difficult Purification | - Water-soluble byproducts from EDC or HATU remain.- Product has similar polarity to starting materials. | - Ensure thorough aqueous workup. Multiple washes with water or brine are effective for removing DMF and water-soluble byproducts.- Optimize chromatography conditions (try different solvent systems or use a gradient elution). |

References

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

-

Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Available at: [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. Available at: [Link]

-

Coupling Reagents. AAPPTEC. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

-

Converting Amines to Amides. Chemistry Steps. Available at: [Link]

-

Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ACS Publications. Available at: [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

-

Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. ResearchGate. Available at: [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic Chemistry at UCI. Available at: [Link]

-

Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. MDPI. Available at: [Link]

-

3-(1h-pyrazol-1-yl)propan-1-amine. PubChemLite. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Click chemistry applications of 3-(1H-Pyrazol-1-YL)propan-1-amine derivatives

Application Note: Modular Assembly of Pyrazole-Based Ligands & Probes via Click Chemistry

Part 1: Executive Summary

3-(1H-Pyrazol-1-yl)propan-1-amine is a bifunctional building block bridging the gap between coordination chemistry and bioorthogonal synthesis. While not a "click" reagent in its native form, it serves as a critical "Pre-Click Scaffold."

Its primary utility lies in the propyl-amine linker , which acts as a universal handle for derivatization. By converting the primary amine into an azide (via diazotransfer) or an alkyne (via amide coupling), researchers can utilize the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction to generate bidentate N,N-donor ligands . These "Click-assembled" ligands—combining a pyrazole and a triazole—mimic the coordination environment of histidine-rich active sites and are essential in the synthesis of Metal-Organic Frameworks (MOFs) and metallo-enzyme mimics.

Part 2: Chemical Profile & Reactivity

| Property | Specification |

| Molecular Weight | 125.17 g/mol |

| Functional Group A | Primary Amine ( |

| Functional Group B | Pyrazole Ring: Aromatic N-donor; stable under click conditions; acts as a distal ligand. |

| Linker | Propyl Chain ( |

| Solubility | Soluble in water, MeOH, DMSO. HCl salt is hygroscopic. |

The "Click" Strategy

The molecule is most effectively employed via a two-step workflow:

-

Activation: Conversion of the amine to an azide using a shelf-stable diazotransfer reagent.[1]

-

Assembly: CuAAC reaction with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Part 3: Strategic Workflows (Visualized)

The following diagram illustrates the transformation of the amine precursor into a functional metal-chelating ligand via click chemistry.

Figure 1: Synthetic workflow converting the amine precursor into a bidentate ligand via diazotransfer and CuAAC.

Part 4: Detailed Protocols

Protocol A: Shelf-Stable Diazotransfer (Amine Azide)

Objective: Convert 3-(1H-Pyrazol-1-yl)propan-1-amine into 1-(3-azidopropyl)-1H-pyrazole. Rationale: Traditional triflyl azide is explosive. This protocol uses Imidazole-1-sulfonyl azide hydrogen sulfate , a shelf-stable and safer alternative [1].

Reagents:

-

Substrate: 3-(1H-Pyrazol-1-yl)propan-1-amine (1.0 equiv)[2]

-

Reagent: Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 equiv)

-

Base:

(2.5 equiv) -

Catalyst:

(0.01 equiv / 1 mol%) -

Solvent: Methanol (

).

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) in

(5 mL). -

Activation: Add

(2.5 mmol) and -

Reagent Addition: Slowly add Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol) at room temperature.

-

Note: The reaction may turn slightly blue due to copper coordination with the pyrazole/amine, but this does not inhibit the transfer.

-

-

Incubation: Stir at room temperature for 3–12 hours. Monitor via TLC (stain with ninhydrin; disappearance of the free amine spot indicates completion).

-

Workup:

-

Concentrate the mixture under reduced pressure.

-

Dilute with water (10 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

QC Check: IR Spectroscopy is mandatory. Look for the strong, distinct azide stretch at ~2100 cm⁻¹ .

Protocol B: CuAAC Ligand Assembly

Objective: "Click" the newly formed azide onto a functional alkyne (e.g., phenylacetylene or a propargyl-drug) to form a chelating ligand.

Reagents:

-

Azide: 1-(3-azidopropyl)-1H-pyrazole (from Protocol A).

-

Alkyne: Terminal alkyne of choice (1.0 equiv).

-

Catalyst:

(5 mol%). -

Reductant: Sodium Ascorbate (10 mol%).

-

Solvent:

(1:1).

Step-by-Step Procedure:

-

Setup: In a scintillation vial, suspend the Azide (1.0 equiv) and Alkyne (1.0 equiv) in the solvent mixture (

concentration). -

Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate in water. Add

solution followed immediately by the Ascorbate to the reaction vial. The mixture should turn bright yellow/orange (indicating Cu(I)).-

Critical Mechanism: The pyrazole nitrogen may compete for Cu(I) binding. If the reaction is sluggish, increase catalyst loading to 10 mol% or add a stabilizing ligand like THPTA [2].

-

-

Reaction: Stir vigorously at RT for 2–4 hours.

-

Purification:

-

Dilute with water/brine.

-

Extract with DCM.

-

If the product acts as a ligand, it may retain Copper.[3] Wash the organic phase with 0.1 M EDTA or aqueous

to strip the copper ions from the triazole-pyrazole pocket.

-

Part 5: Application Note – Coordination Chemistry

The product of the above reaction is a 1,4-disubstituted 1,2,3-triazole linked to a pyrazole . This creates a specific "N,N-chelating pocket."

Structural Logic:

-

Donor 1: The N3 nitrogen of the triazole ring.

-

Donor 2: The N2 nitrogen of the pyrazole ring.

-

Bite Angle: The propyl linker allows the formation of a flexible metallocycle upon binding to metals like

,

Data Summary: Typical Coordination Shifts

| Technique | Feature | Observation upon Metal Binding |

|---|

| 1H NMR | Triazole C-H | Downfield shift (

Part 6: Troubleshooting & Safety

-

Safety (Azides): While the pyrazole-propyl-azide is relatively stable (C/N ratio > 3), always work behind a blast shield. Avoid concentrating reaction mixtures to dryness if the molecular weight is low (< 200 g/mol ).

-

Copper Scavenging: The pyrazole moiety is a good ligand. It will bind the Cu catalyst. EDTA washing is critical during workup, otherwise, your yield will appear >100% and the product will be blue/green (paramagnetic NMR).

-

Alternative Activation: If the diazotransfer fails, react the starting amine with 4-nitrophenyl chloroformate to create an activated carbamate, then react with propargylamine to install an alkyne handle.

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[1][4] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][4] Organic Letters, 9(19), 3797–3800.

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

-

Potapov, A. S., et al. (2022).[5] Coordination of a Pyrazole Functionalized Acetylacetone to the Coinage Metal Cations. Molecules, 27(14), 4523.

-

Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3086–3240.

Sources

- 1. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 2. PubChemLite - 3-(1h-pyrazol-1-yl)propan-1-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Azide synthesis by diazotransfer [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Peptide Modification Utilizing 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of Pyrazole Moieties in Peptide Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] Its integration into peptide structures can impart favorable pharmacokinetic properties and provides a versatile handle for further chemical modification. The bifunctional nature of 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride, presenting a primary amine for amide bond formation and a chemically distinct pyrazole ring, makes it an attractive building block for creating novel peptidomimetics, peptide-drug conjugates, and other modified peptides.[2] This document provides detailed protocols for the incorporation of this linker into peptide chains, both on solid support and in solution, leveraging its potential to introduce a versatile pyrazole functionality.

Part 1: Solid-Phase Incorporation of the Pyrazole Linker

This protocol details the coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine to the C-terminus of a peptide chain immobilized on a solid support. This is a common strategy to append a linker or modifying group after the main peptide sequence has been assembled.

Protocol 1: C-Terminal Modification of a Resin-Bound Peptide

Objective: To couple 3-(1H-Pyrazol-1-yl)propan-1-amine to the free carboxylic acid of a peptide-resin conjugate.

Materials:

-

Peptide-resin with a free C-terminal carboxylic acid (e.g., on Wang or 2-chlorotrityl chloride resin)

-

3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Methodology:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF (10 mL/g of resin) for 30-60 minutes in the synthesis vessel.

-

Amine Salt Neutralization (in situ):

-

In a separate vial, dissolve 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amine solution. The two extra equivalents of base are to neutralize the dihydrochloride salt, and the remaining four are for the coupling reaction itself.[4] A slight excess of the amine and coupling reagents is used to drive the reaction to completion on the solid phase.[5]

-

Vortex the solution to ensure complete dissolution and neutralization.

-

-

Activation of Coupling Reagent:

-

In another vial, dissolve HATU or HBTU (3 equivalents) in DMF.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

To the resin, add the solution of the neutralized amine, followed immediately by the HATU/HBTU solution.

-

Ensure the resin is fully submerged in the reaction cocktail. If necessary, add more DMF.

-

Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test for free carboxylic acids (e.g., a chloranil test).

-

-

Washing:

-

Drain the reaction mixture from the resin.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

3 x DMF

-

3 x DCM

-

3 x DMF

-

-

-

Confirmation of Coupling (Optional): A small sample of the resin can be cleaved and the product analyzed by LC-MS to confirm the successful addition of the pyrazole-propanamine moiety.

-

Final Steps: The resin can then be dried under vacuum or proceed to the final cleavage and deprotection of the modified peptide.

Causality Behind Experimental Choices:

-

HATU/HBTU: These are highly efficient uronium/guanidinium-based coupling reagents that rapidly form an active ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine.[3][6] HATU is often preferred for sterically hindered couplings due to the formation of a more reactive HOAt ester.[3]

-

DIPEA: A non-nucleophilic base is crucial. It is required to neutralize the dihydrochloride salt of the amine, ensuring the primary amine is in its free, nucleophilic form.[4] It also facilitates the activation of the carboxylic acid by the coupling reagent.

-

Excess Reagents: In solid-phase synthesis, using an excess of reagents helps to overcome the kinetic barriers of reactions on a solid support and drive the coupling to completion.[5]

Workflow for Solid-Phase Coupling

Caption: Workflow for C-terminal modification on solid support.